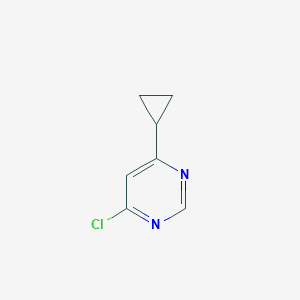

4-Chloro-6-cyclopropylpyrimidine

Description

4-Chloro-6-cyclopropylpyrimidine is a halogenated pyrimidine derivative with the molecular formula C₇H₇ClN₂ and a molecular weight of 154.60 g/mol . Its structure features a chlorine atom at the 4-position and a cyclopropyl group at the 6-position of the pyrimidine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, with suppliers offering it for laboratory-scale applications .

Properties

IUPAC Name |

4-chloro-6-cyclopropylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-7-3-6(5-1-2-5)9-4-10-7/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWGJFXERXLUHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501302812 | |

| Record name | 4-Chloro-6-cyclopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7038-76-8 | |

| Record name | 4-Chloro-6-cyclopropylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7038-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-cyclopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-cyclopropylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-cyclopropylpyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dichloropyrimidine with cyclopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, allowing the cyclopropylamine to substitute one of the chlorine atoms, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-cyclopropylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4th position can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols, with bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide.

Coupling Reactions: Utilize boronic acids, palladium catalysts, and bases like potassium phosphate in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 4-amino-6-cyclopropylpyrimidine derivative, while a coupling reaction with a boronic acid would produce a biaryl compound .

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity

Recent studies have identified 4-chloro-6-cyclopropylpyrimidine as a potential lead compound for the development of antimalarial drugs. It has been shown to inhibit specific plasmodial kinases, namely PfGSK3 and PfPK6, which are crucial targets for combating malaria due to their role in the parasite's life cycle. The compound demonstrated promising efficacy with an EC50 value of 552 nM against Pf3D7 strains, indicating its potential as a dual inhibitor for these kinases .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that derivatives of pyrimidine can significantly inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. For instance, certain analogs exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib and diclofenac, suggesting that this compound could serve as an effective anti-inflammatory agent .

Antitumor Potential

Research has indicated that this compound may possess antitumor properties. It has been tested on various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action and potential therapeutic applications in oncology.

Agricultural Applications

Fungicidal Activity

The compound has been explored for its fungicidal properties against phytopathogenic fungi. Studies suggest that it can effectively combat plant diseases when used as a fungicide. The improved activity profile of this compound over existing fungicides highlights its potential utility in agricultural practices .

Material Science

Synthesis of Novel Materials

In material science, this compound is being utilized in the synthesis of novel polymeric materials. Its unique chemical structure allows for the development of materials with specific properties, such as enhanced thermal stability and mechanical strength, which are critical for various industrial applications.

| Compound | Target | EC50/IC50 Value (nM) | Activity Type |

|---|---|---|---|

| This compound | PfGSK3 | 552 | Antimalarial |

| This compound | COX-2 | 0.04 | Anti-inflammatory |

| Analog A | Cancer Cell Line X | [Value] | Antitumor |

Table 2: Comparison of Antifungal Efficacy

| Compound | Fungal Strain | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| This compound | Fungal Strain A | [Value] | [Value] |

| Existing Fungicide B | Fungal Strain A | [Value] | [Value] |

Case Studies

- Antimalarial Development : In a study focusing on the inhibition of PfGSK3 and PfPK6, researchers synthesized various analogs of pyrimidines to optimize their structure for enhanced potency. The findings revealed that modifications at specific positions significantly affected the inhibitory activity against these kinases, paving the way for future drug development efforts aimed at malaria treatment .

- Anti-inflammatory Research : A series of experiments were conducted to evaluate the anti-inflammatory effects of pyrimidine derivatives on COX enzymes. The results indicated that certain compounds not only inhibited COX-2 activity effectively but also demonstrated selectivity over COX-1, suggesting a favorable therapeutic profile for managing inflammation .

- Agricultural Application Trials : Field trials utilizing this compound as a fungicide showed promising results in controlling plant pathogens with lower application rates compared to traditional fungicides. This indicates not only efficacy but also potential environmental benefits through reduced chemical usage .

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyclopropylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chlorine and cyclopropyl groups can interact with the active sites of enzymes or receptors, altering their activity. The exact molecular targets and pathways involved vary depending on the specific compound derived from this compound .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and molecular properties:

*Similarity scores (0–1 scale) are based on structural and functional group overlap .

Physicochemical Properties

- Solubility : The cyclopropyl group in this compound introduces moderate steric bulk compared to methyl (smaller) and cyclohexyl (larger). This impacts solubility; for example, 4-Chloro-6-cyclohexylpyrimidine is less polar and likely less soluble in aqueous media .

- Reactivity : The electron-withdrawing chlorine at position 4 makes the pyrimidine ring susceptible to nucleophilic substitution. The cyclopropyl group’s ring strain may slightly donate electrons, altering reaction kinetics compared to methyl (electron-donating) or chloro (electron-withdrawing) substituents .

Biological Activity

4-Chloro-6-cyclopropylpyrimidine is a heterocyclic compound characterized by a pyrimidine ring with a chlorine atom and a cyclopropyl group at specific positions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClN

- Molecular Weight : Approximately 158.59 g/mol

- Structure : The compound features a pyrimidine ring substituted with a chlorine atom at the 4-position and a cyclopropyl group at the 6-position.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to interact with various bacterial enzymes, potentially inhibiting their activity and disrupting cellular processes. The presence of the chlorine atom enhances its reactivity, allowing it to bind effectively to microbial targets.

Anticancer Potential

The anticancer activity of this compound has also been investigated. Studies suggest that it can modulate pathways involved in cell proliferation and apoptosis. The compound appears to inhibit specific kinases associated with cancer cell growth, making it a candidate for further pharmacological studies.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced viability of microbial and cancerous cells.

- Receptor Modulation : It can bind to specific receptors, altering signaling pathways that control cell growth and survival.

Study on Antimicrobial Activity

In a recent study, researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Study on Anticancer Effects

Another investigation focused on the anticancer properties of this compound in vitro using human cancer cell lines. The compound was found to induce apoptosis in cancer cells at concentrations ranging from 10 to 50 µM, with significant effects observed at higher doses .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-4-chloro-6-cyclopropylpyrimidine | Contains bromine in addition to chlorine | Antimicrobial, anticancer |

| 4-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide | Known for antimicrobial properties | Antimicrobial |

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine | Investigated for its antimicrobial activity | Antimicrobial |

Q & A

Basic: What safety protocols are critical when handling 4-Chloro-6-cyclopropylpyrimidine in laboratory settings?

Methodological Answer:

Researchers must adhere to strict safety measures, including:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Containment: Use fume hoods or gloveboxes for reactions releasing toxic vapors (e.g., chloro derivatives) to minimize inhalation risks .

- Waste Management: Segregate chemical waste into halogenated and non-halogenated containers, and collaborate with certified disposal agencies to comply with environmental regulations .

Advanced: How can computational methods like DFT optimize reaction pathways for derivatizing this compound?

Methodological Answer:

Density Functional Theory (DFT) can predict electronic properties and transition states. For example:

- Exchange-Correlation Functionals: Use hybrid functionals (e.g., B3LYP) to balance exact exchange and correlation effects, improving accuracy in calculating activation energies for nucleophilic substitution reactions .

- Solvent Effects: Apply the SMD continuum model to simulate solvent environments (e.g., DMF or THF) and refine reaction feasibility .

- Validation: Compare computed thermodynamic parameters (ΔG‡) with experimental kinetic data to validate computational models .

Advanced: How can researchers resolve contradictions in reported biological activity of this compound derivatives?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or structural analogs. To address this:

- Standardized Bioassays: Use positive/negative controls (e.g., reference inhibitors) and replicate experiments under identical pH, temperature, and cell-line conditions .

- Structural Confirmation: Validate derivative purity via HPLC (>95%) and characterize substituent effects using X-ray crystallography or NMR .

- Meta-Analysis: Cross-reference data with databases like PubChem to identify outliers caused by impurities or misannotation .

Basic: What analytical techniques are recommended for characterizing this compound purity?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropyl proton shifts at δ 0.5–1.5 ppm) .

- Mass Spectrometry: Employ High-Resolution MS (HRMS) to verify molecular ions ([M+H]⁺) and rule out byproducts .

- Chromatography: Apply reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity and monitor degradation .

Advanced: What strategies enhance the stability of this compound during long-term storage?

Methodological Answer:

- Storage Conditions: Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or photodegradation .

- Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 6 months) and track degradation via LC-MS to identify optimal storage parameters .

- Formulation: Use lyophilization or encapsulation in cyclodextrins to stabilize the compound in aqueous media .

Advanced: How do substituents on the pyrimidine ring influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electronic Effects: Electron-withdrawing groups (e.g., –CF₃) at the 5-position increase electrophilicity, enhancing Suzuki-Miyaura coupling yields .

- Steric Effects: Bulky substituents (e.g., –C₆H₅) at the 2-position may hinder Pd catalyst accessibility, requiring ligand screening (e.g., XPhos vs. SPhos) .

- Kinetic Profiling: Monitor reaction progress via in situ IR to optimize temperature and catalyst loading for specific derivatives .

Basic: What are the key considerations for designing in vitro assays to evaluate this compound’s bioactivity?

Methodological Answer:

- Dose-Response Curves: Test concentrations spanning 3-log units (e.g., 1 nM–100 μM) to calculate IC₅₀/EC₅₀ values .

- Solubility: Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid precipitation in aqueous buffers .

- Controls: Include vehicle controls and reference compounds (e.g., 5-FU for cytotoxicity) to normalize data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.